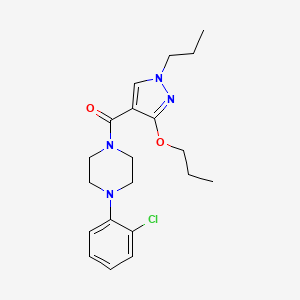

1-(2-chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZJZPJSEZGQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine, a synthetic organic compound, belongs to the class of pyrazole derivatives. Its unique structure, characterized by the presence of a piperazine ring and various functional groups, suggests potential biological activity that warrants comprehensive investigation.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Substituents :

- 2-Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.

- Propoxy Group : May influence solubility and biological activity.

- Propyl Group : Contributes to steric effects.

The synthesis typically involves several steps, including the formation of the pyrazole core through the reaction of hydrazine with β-diketones, followed by electrophilic substitution and nucleophilic reactions to introduce the chlorophenyl and propoxy groups, respectively.

Research indicates that this compound may exert its biological effects through interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : The compound could modulate receptor activity, impacting various physiological processes.

Biological Activity

The biological activities associated with 1-(2-chlorophenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine include:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting key enzymes in inflammatory pathways.

- Antimicrobial Properties : Ongoing research is exploring its potential against microbial resistance mechanisms.

Comparative Analysis

A comparison with similar compounds highlights unique features that may influence biological activity:

| Compound Name | Key Differences |

|---|---|

| N-(2-chlorophenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamide | Contains a methoxy group, potentially altering reactivity. |

| N-(2-chlorophenyl)-3-butoxy-1-propyl-1H-pyrazole-4-carboxamide | Features a butoxy group which may affect solubility. |

| N-(2-chlorophenyl)-3-propoxy-1-methyl-1H-pyrazole-4-carboxamide | Substitutes a methyl group for propyl, influencing steric effects. |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- In Vivo Studies : Animal models have shown promising results regarding its anti-inflammatory effects, with significant reductions in inflammatory markers observed after treatment .

- In Vitro Assays : Laboratory tests demonstrated that the compound effectively inhibited specific enzymes linked to inflammation, supporting its potential therapeutic use .

- Molecular Docking Studies : Computational analyses revealed strong binding affinities to target enzymes, suggesting effective modulation of their activity .

Comparison with Similar Compounds

Structural Variations in Piperazine Derivatives

The following table summarizes key analogs and their substituents, highlighting differences in functional groups and biological activities:

Key Observations

Substituent Effects on Bioactivity :

- The 2-chlorophenyl group is a common pharmacophore in antibacterial and receptor-targeting agents (e.g., DPP-4 inhibitors in ) .

- Pyrazole and triazole substituents () enhance antibacterial and anti-inflammatory activities compared to methoxy or ethoxy groups () .

- Pleuromutilin hybrids () demonstrate niche anti-MRSA activity but with lower yields (~36%) .

Synthetic Yields and Physical Properties :

- Yields for 2-chlorophenylpiperazine derivatives range from 36% (complex triazole derivatives) to 76% (pyrrolidinyl-thiazolidine hybrids) .

- Melting points correlate with molecular complexity: simpler derivatives (e.g., compounds) melt at 65–92°C, while bulkier hybrids (e.g., ) exceed 200°C .

Biological Performance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.